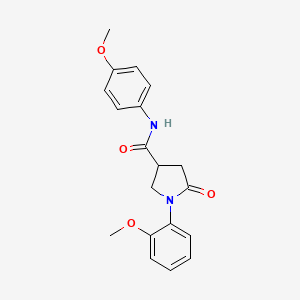

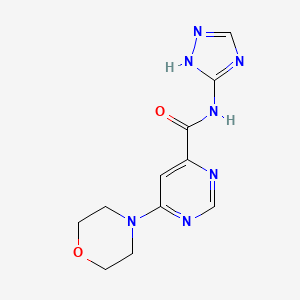

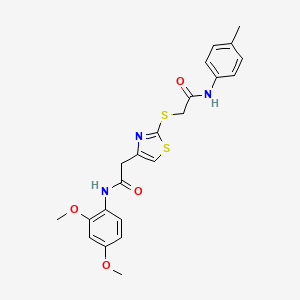

2-chloro-N-phenyl-7H-purin-6-amine

概要

説明

2-chloro-N-phenyl-7H-purin-6-amine is a chemical compound with the molecular formula C11H8ClN5 . It is used for research purposes .

Synthesis Analysis

The synthesis of 2-chloro-N-phenyl-7H-purin-6-amine involves the introduction of a phenyl group and a purinylsulfanyl group onto an acetic acid molecule . The exact synthesis process may vary depending on the specific requirements of the research.Molecular Structure Analysis

The molecular weight of 2-chloro-N-phenyl-7H-purin-6-amine is 245.67 . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC, and more .Physical And Chemical Properties Analysis

2-chloro-N-phenyl-7H-purin-6-amine is a solid compound . It has a melting point of >300°C and a boiling point of 279.76°C . The compound is slightly soluble in water and DMSO . It has a predicted pKa of 7.17±0.20 .科学的研究の応用

Medical Intermediate

This compound is used as an intermediate in the synthesis of various pharmaceuticals .

Organic Synthesis

It serves as an organic intermediate, potentially in the synthesis of more complex chemical entities .

Enzymatic Synthesis

It finds its uses in the enzymatic synthesis of nucleoside analogs such as 2′-deoxyguanosine and other purine derivatives .

Cytokinin Oxidase/Dehydrogenase Inhibition

Derivatives of 2-Chloro-6-anilinopurine have been found to be effective inhibitors of cytokinin oxidase/dehydrogenase (CKX) enzyme, which has implications in plant biology and agriculture .

In Vitro Plant Propagation

In the field of plant tissue culture, this compound may be explored as an alternative to other cytokinins like 6-benzylaminopurine for in vitro plant propagation .

The above applications are based on the information gathered from the search results. Further research and specialized databases may provide additional applications and more detailed information for each field.

Safety and Hazards

特性

IUPAC Name |

2-chloro-N-phenyl-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5/c12-11-16-9-8(13-6-14-9)10(17-11)15-7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFOFMISVJXDFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-phenyl-7H-purin-6-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2950405.png)

![2-fluoro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-4-carboxamide](/img/structure/B2950413.png)

![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2950420.png)

![5-Methyl-7-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2950421.png)

![N-(4-Chlorophenyl)-N-(cyanomethyl)-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide](/img/structure/B2950423.png)